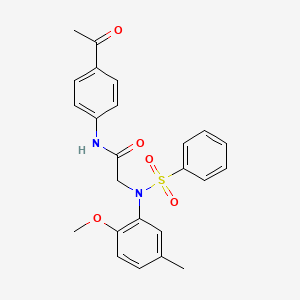

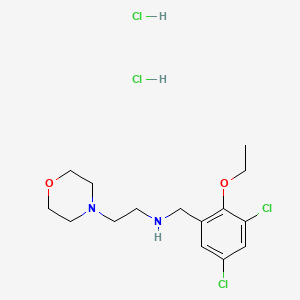

![molecular formula C16H15N3O4 B5411592 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5411592.png)

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide

Vue d'ensemble

Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide, also known as MAFP, is a compound that has been widely used in scientific research due to its unique properties. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain, appetite, and mood regulation. MAFP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of endocannabinoid signaling.

Mécanisme D'action

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, allowing them to activate cannabinoid receptors and exert their physiological effects. This compound has been shown to be a highly potent and selective inhibitor of FAAH, making it a valuable tool in the study of endocannabinoid signaling.

Biochemical and Physiological Effects

This compound has a wide range of biochemical and physiological effects, many of which are mediated by the endocannabinoid system. This compound has been shown to reduce pain and inflammation, increase appetite, and improve mood. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has several advantages as a tool for scientific research. It is a highly potent and selective inhibitor of FAAH, making it a valuable tool for studying endocannabinoid signaling. This compound is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are also limitations to the use of this compound in scientific research. This compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, the effects of this compound on endocannabinoid signaling can be complex and difficult to interpret, requiring careful experimental design and data analysis.

Orientations Futures

There are several future directions for the use of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide in scientific research. One area of interest is the development of more selective inhibitors of FAAH, which could help to reduce off-target effects and improve the specificity of experimental results. Another area of interest is the study of the effects of this compound on other physiological processes, such as immune function and metabolism. Finally, this compound could have potential therapeutic applications in the treatment of various diseases, and further research is needed to explore these possibilities.

Méthodes De Synthèse

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminomethyl-1,2,4-oxadiazole-5-carboxylic acid to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 2-methyl-3-furoyl chloride to form this compound.

Applications De Recherche Scientifique

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has been widely used in scientific research as a tool to study endocannabinoid signaling. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, allowing researchers to study their effects on various physiological processes. This compound has been used to study the role of endocannabinoids in pain, inflammation, anxiety, and depression. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and neurodegenerative disorders.

Propriétés

IUPAC Name |

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-10-13(7-8-22-10)16(20)17-9-14-18-15(19-23-14)11-3-5-12(21-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJXMOQJDZTIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323223 | |

| Record name | N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

878432-46-3 | |

| Record name | N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[3-(phenylsulfonyl)propanoyl]amino}benzoate](/img/structure/B5411519.png)

![N-[2-(2-furyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5411522.png)

![7-methyl-2-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5411525.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B5411537.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5411540.png)

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B5411558.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-ethylphenyl)urea](/img/structure/B5411573.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411585.png)

![7-[(2R)-2-amino-3-(ethylthio)propanoyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5411599.png)